Cas no 58152-03-7 (Isepamicin)

Isepamicin structure
Produktname:Isepamicin
Isepamicin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Isepamicin
- Isepamicine
- hapa-b
- hapa-gentamycinb
- ISEPAMICIN SULPHATE
- (2S)-3-Amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(3R,4R,5R)-3,5-dihydroxy-5-methyl-4-methylaminooxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypr
- (2S)-3-Amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(3R,4R,5R)-3,5-dihydroxy-5-methyl-4-methylaminooxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide
- SCHEMBL18763321
- Isepamicinum [Latin]
- ISEPAMICIN [INN]
- D02545
- 1-N-((S)-3-AMINO-2-HYDROXYPROPIONYL)GENTAMICIN B
- (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-{[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-2-{[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy}-3-hydroxycyclohexyl]-2-hydroxypropanimidic acid
- HY-106668
- (S)-3-amino-N-((1R,2S,3S,4R,5S)-5-amino-4-((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yloxy)-2-((2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yloxy)-3-hydroxycyclohexyl)-2-hydroxypropanamide
- D-Streptamine, O-6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6))-N1-(3-amino-2-hydroxy-1-oxopropyl)-2-deoxy-, (S)-
- D-Streptamine, O-6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->6))-N(sup 1)-(3-amino-2-hydroxy-1-oxopropyl)-2-deoxy-, (S)-
- (S)-O-6-Amino-6-deoxy-alpha-D-glucopyranosyl-(1.4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1.6))-1,3-diamino-N1-(3-aminolactoyl)-1,2,3-trideoxy-D-scyllo-inositol
- O-6-Amino-6-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1->6))-2-deoxy-N(sup 1)-((S)-isoseryl)-D-streptamine
- UNII-G7K224460P
- Isepalline
- Isepamicin (USAN/INN)
- 58152-03-7
- G7K224460P
- Isepamicinum
- isepamicin sulfate
- NCGC00164587-04
- Isepamicin [USAN:INN:BAN]
- Sch 21420
- ISEPAMICIN [WHO-DD]
- ISEPAMICIN [MART.]
- Isepamicine [French]
- BRN 4896716
- AKOS040758207
- CCRIS 1919
- Isepamicina [Spanish]
- ISEPAMICIN [MI]
- EINECS 261-143-4
- DTXSID1048380
- Sch-21420
- HAPA-gentamycin B
- SCHEMBL21838768
- ISEPAMICIN [JAN]
- O-6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL-(1->6))-2-DEOXY-N(SUP 1)-((S)-ISOSERYL)-D-STREPTAMINE
- GTPL12136
- DB13540
- Isepamicinsulphate
- D-Streptamine, O-6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6))-N(sup 1)-(3-amino-2-hydroxy-1-oxopropyl)-2-deoxy-, (S)-
- CS-0026304
- Isepacin
- (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide
- D-STREPTAMINE, O-6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(3-DEOXY-4-C-METHYL-3-(METHYLAMINO)-.BETA.-L-ARABINOPYRANOSYL-(1->6))-N(SUP 1)-(3-AMINO-2-HYDROXY-1-OXOPROPYL)-2-DEOXY-, (S)-
- CHEMBL272080
- O-6-Amino-6-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6))-2-deoxy-N(sup 1)-((S)-isoseryl)-D-streptamine
- Isepamicina
- ISEPAMICIN [USAN]
- DA-74533
- BRD-K74759733-065-01-4
- BRD-K74759733-001-01-9
-
- Inchi: InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21?,22-/m0/s1
- InChI-Schlüssel: UDIIBEDMEYAVNG-FBZUGJBKSA-N
- Lächelt: NC[C@@H](C(N[C@@H]1C[C@H](N)[C@@H](OC2O[C@H](CN)[C@@H](O)[C@H](O)[C@H]2O)[C@H](O)[C@H]1O[C@H]1OC[C@](C)(O)[C@H](NC)[C@H]1O)=O)O
Berechnete Eigenschaften
- Genaue Masse: 569.29100
- Monoisotopenmasse: 667.258
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 14
- Anzahl der Akzeptoren für Wasserstoffbindungen: 20
- Schwere Atomanzahl: 44
- Anzahl drehbarer Bindungen: 9
- Komplexität: 899
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 15
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 381A^2
- XLogP3: -6.9
Experimentelle Eigenschaften
- Dichte: 1.3531 (rough estimate)
- Siedepunkt: 633.08°C (rough estimate)
- Flammpunkt: 514.3°C
- Brechungsindex: 1.7500 (estimate)
- PSA: 297.72000
- LogP: -4.64170
Isepamicin Sicherheitsinformationen
- Lagerzustand:Lagerlüftung und Trocknung bei niedrigen Temperaturen
Isepamicin Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DCAPI1264-1 g |
Isepamicin |
58152-03-7 | >99% | 1g |
$1000.0 | 2022-02-28 | |
Biosynth | ICA15203-25 mg |
Isepamicin |
58152-03-7 | 25mg |
$125.00 | 2023-01-04 | ||
Biosynth | ICA15203-50 mg |
Isepamicin |
58152-03-7 | 50mg |
$200.00 | 2023-01-04 | ||
DC Chemicals | DCAPI1264-250 mg |
Isepamicin |
58152-03-7 | >99% | 250mg |
$500.0 | 2022-02-28 | |
Biosynth | ICA15203-250 mg |
Isepamicin |
58152-03-7 | 250MG |
$600.00 | 2023-01-04 | ||
DC Chemicals | DCAPI1264-1g |
Isepamicin |
58152-03-7 | >99% | 1g |
$1000.0 | 2023-09-15 | |
DC Chemicals | DCAPI1264-250mg |
Isepamicin |
58152-03-7 | >99% | 250mg |
$500.0 | 2023-09-15 | |
DC Chemicals | DCAPI1264-100 mg |
Isepamicin |
58152-03-7 | >99% | 100mg |
$250.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7318-100mg |
Isepamicin |
58152-03-7 | 98% | 100mg |
¥2620.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7318-10mg |
Isepamicin |
58152-03-7 | 98% | 10mg |
¥403.00 | 2023-09-09 |
Isepamicin Verwandte Literatur
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Aminozucker
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Kohlenhydrate und Kohlenhydrat-Conjugate Aminozucker
58152-03-7 (Isepamicin) Verwandte Produkte
- 1519777-25-3(methyl 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate)
- 2148302-71-8(1-Fluorosulfonyloxy-3-phenylbenzene)
- 2229092-66-2(3-(2-chloro-5-fluoropyridin-3-yl)-2,2-difluoropropanoic acid)
- 2034383-98-5(3-(1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione)
- 851271-45-9(4-[4-(4-Methoxyphenyl)-1-piperazinyl]-3-nitrobenzaldehyde)
- 2060032-95-1(2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol)
- 1342831-12-2(1-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]methanesulfonamide)
- 1159977-48-6(Losartan a-Butyl-losartan Aldehyde Adduct (Losartan Impurity))
- 2229331-11-5(tert-butyl N-1-(trifluoroacetyl)cyclobutylcarbamate)
- 2411298-79-6(2-[4-(Oxiran-2-ylmethoxy)phenyl]quinoxaline)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
